molecular formula C20H23N3O2S B1683892 Tenovin-1 CAS No. 380315-80-0

Tenovin-1

Cat. No.: B1683892
CAS No.: 380315-80-0
M. Wt: 369.5 g/mol
InChI Key: WOWJIWFCOPZFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenovin-1 is a small molecule that was discovered through cell-based screening. It acts as both a p53 activator and a SIRT2 inhibitor. Let’s break down its key features:

  • P53 Activation: : this compound elevates the levels of p53 protein, which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis. P53 is often referred to as the “guardian of the genome” due to its tumor-suppressive functions.

  • SIRT2 Inhibition: : this compound inhibits the deacetylase activity of SIRT2, a member of the sirtuin family. SIRT2 is involved in various cellular processes, including gene expression, stress response, and aging.

Chemical Reactions Analysis

Tenovin-1 undergoes various chemical reactions, although specific conditions and reagents are not widely documented. Some potential reactions include oxidation, reduction, and substitution. Major products resulting from these reactions remain an area of ongoing research.

Scientific Research Applications

Cancer Research

Antitumor Activity

Tenovin-1 has demonstrated significant antitumor effects across various cancer cell lines. In a study involving melanoma cells, this compound reduced cell viability through the inhibition of sirtuin activity and subsequent activation of p53 pathways .

Table 1: Summary of Antitumor Effects of this compound

Cancer TypeMechanismKey Findings
MelanomaSIRT1/2 inhibitionReduced cell viability; increased p53 levels
Ewing's SarcomaNonlinear apoptosisInduced caspase-mediated and independent cell death
Cervical CancerInduction of apoptosisEnhanced apoptosis via NF-κB signaling

Metabolic Disorders

Recent studies have highlighted this compound's potential in treating metabolic disorders such as hepatic fibrosis associated with high-fat diets. In diabetic rat models, this compound reduced liver damage by stimulating antioxidant defenses and inhibiting pro-inflammatory cytokines .

Table 2: Effects of this compound on Hepatic Fibrosis

ParameterControl GroupThis compound Treated Group
Serum Triglyceride LevelsHighSignificantly Reduced
Malondialdehyde LevelsElevatedDecreased
Glutathione LevelsLowIncreased
Inflammatory CytokinesHighSignificantly Reduced

Neurodegenerative Diseases

This compound has been explored for its effects on neurodegenerative conditions due to its ability to induce cellular senescence in astrocytes. This property may have implications for brain aging and neuroprotection .

Case Study: Astrocyte Senescence Induction

In experiments with rat primary astrocytes, treatment with this compound resulted in increased senescence-associated β-galactosidase activity and altered secretory phenotypes linked to neuroinflammation .

Viral Infections

Emerging research suggests that this compound may have antiviral properties. It has been proposed as a potential treatment against flavivirus infections due to its inhibitory effects on sirtuin 2, which plays a role in viral replication processes .

Mechanism of Action

The compound’s effects are multifaceted:

  • P53 Stabilization: : Tenovin-1 prevents MDM2-mediated degradation of p53, thereby maintaining higher p53 levels. This stabilization contributes to its anti-cancer properties.

  • SIRT2 Inhibition: : By targeting SIRT2, this compound affects deacetylation processes, impacting various cellular pathways.

Comparison with Similar Compounds

While Tenovin-1 is unique due to its dual role as a p53 activator and SIRT2 inhibitor, it’s essential to compare it with related compounds:

    Pifithrin-α (PFTα): Another p53 activator, but with distinct mechanisms.

    Eprenetapopt (APR-246): Also activates p53 and shows promise in cancer therapy.

    Serdemetan (JNJ-26854165): A p53 modulator with potential clinical applications.

Remember that this compound’s full potential is still unfolding, and ongoing research continues to reveal its intricacies. If you have any specific questions or need further details, feel free to ask!

Biological Activity

Tenovin-1 is a small molecule that has garnered significant attention for its biological activity, particularly as an activator of the p53 tumor suppressor protein and as an inhibitor of sirtuins, specifically SirT1 and SirT2. This compound was identified through a cell-based screening process aimed at discovering agents that could enhance p53 activity and inhibit tumor growth.

Sirtuin Inhibition

This compound functions primarily through the inhibition of sirtuins, which are NAD+-dependent deacetylases involved in various cellular processes, including aging, metabolism, and gene expression regulation. Sirtuins play a crucial role in deacetylating p53, thereby regulating its stability and function. This compound has been shown to inhibit the deacetylase activities of SirT1 and SirT2, leading to increased acetylation of p53 and enhanced p53-mediated transcriptional activity.

p53 Activation

The compound elevates the levels of p53 protein within hours of treatment, leading to increased expression of p53 target genes such as p21CIP/WAF1. This activation is crucial for inducing cell cycle arrest and apoptosis in cancer cells. Interestingly, while functional p53 enhances the cytotoxic effects of this compound, the compound can still exert its effects in cells lacking functional p53, indicating that it may also target other pathways involved in cell death.

Antitumor Effects

This compound has demonstrated significant antitumor activity across various cancer cell lines. Studies indicate that it inhibits cell proliferation and induces apoptosis in both wild-type and mutant p53 cancer cells. The compound has been particularly effective against melanoma and breast cancer cell lines.

Hepatic Protection

Recent research highlights this compound's protective effects against liver damage induced by high-fat diets (HFD). It has been shown to reduce inflammatory markers and oxidative stress in HFD-fed rats, suggesting potential therapeutic applications for liver diseases associated with obesity and diabetes.

Neuroprotective Properties

This compound also exhibits neuroprotective effects by inducing cellular senescence in astrocytes, which may have implications for neurodegenerative diseases. Its ability to modulate sirtuin activity could influence brain aging processes.

1. Antitumor Activity in Melanoma

A study demonstrated that this compound significantly reduced viability in melanoma cells compared to other sirtuin inhibitors like Sirtinol. The mechanism involved enhanced acetylation of p53 leading to increased apoptosis.

2. Liver Fibrosis Mitigation

In a study involving diabetic rats on a high-fat diet, this compound was found to mitigate hepatic fibrosis by reducing pro-inflammatory cytokines and enhancing antioxidant defenses. This suggests its potential as a therapeutic agent for liver conditions exacerbated by metabolic syndrome.

Data Summary

Biological Activity Effect Mechanism
Antitumor ActivityInhibits growth in cancer cell linesActivation of p53; inhibition of SirT1/SirT2
Hepatic ProtectionReduces liver damageDecreases inflammatory markers; enhances antioxidants
NeuroprotectionInduces cellular senescenceModulation of sirtuin activity

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of Tenovin-1 in activating p53, and how should researchers validate this in experimental models?

this compound stabilizes p53 by inhibiting sirtuin 1 (SirT1)-mediated deacetylation, which prevents MDM2-dependent ubiquitination and degradation of p53 . To validate this mechanism:

  • Perform immunoblotting to measure p53 and its downstream target p21 after treatment. A dose-dependent increase in both proteins confirms activation .
  • Use siRNA or CRISPR to knock down SirT1/SirT2 in p53-wildtype cells; if this compound loses efficacy, its action is SirT-dependent .
  • Include controls with p53-null cell lines (e.g., SK-N-MC) to distinguish p53-dependent and -independent effects .

Q. What are the recommended in vitro concentrations and treatment durations for this compound in cancer cell studies?

  • Dose range : 1–25 µM, with 5–10 µM being effective in most models (e.g., NSCLC, glioblastoma, melanoma) . Higher doses (>25 µM) may inhibit SIRT3, complicating data interpretation .
  • Duration : 24–48 hours for acute effects (e.g., apoptosis, p53 activation). For senescence assays, extend treatment to 72+ hours .
  • Always include DMSO vehicle controls (≤0.5% final concentration) to rule out solvent toxicity .

Q. How can researchers confirm this compound-induced apoptosis versus senescence in vitro?

  • Apoptosis : Use Annexin V/PI staining with flow cytometry. Caspase-3/7 activity assays are critical in p53-wildtype models .
  • Senescence : Assess β-galactosidase activity and nuclear enlargement. Note that senescence may occur independently of apoptosis in glioblastoma and astrocyte models .
  • Combine this compound with caspase inhibitors (e.g., Z-VAD-FMK) to dissect pathways: Caspase inhibition blocks apoptosis but not senescence .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound’s cell death mechanisms across p53-wildtype and p53-null models?

this compound exhibits p53-dependent caspase-mediated apoptosis in wildtype cells (e.g., WE-68) but triggers caspase-independent, AIF-driven death in p53-null cells (e.g., SK-N-MC) . Key steps:

  • Pre-screen cell lines for p53 status using sequencing or immunoblotting.
  • Measure reactive oxygen species (ROS) in p53-null models, as ROS scavengers (e.g., NAC) can attenuate cell death .
  • Use transcriptomics to identify differential Bcl-2 family expression between models .

Q. What experimental strategies mitigate off-target effects from this compound’s dual inhibition of Sirtuins and dihydroorotate dehydrogenase (DHODH)?

this compound inhibits DHODH at higher doses, potentially confounding results in proliferation assays . To isolate Sirtuin effects:

  • Use lower doses (≤10 µM) where DHODH inhibition is minimal .
  • Co-treat with uridine (50 µg/mL), which bypasses DHODH in pyrimidine synthesis, to distinguish metabolic vs. p53 effects .
  • Compare results with selective Sirtuin inhibitors (e.g., EX-527 for SirT1) .

Q. How should researchers design in vivo studies to evaluate this compound’s antitumor efficacy while addressing its pharmacokinetic limitations?

  • Dosing : Intraperitoneal injection at 92 mg/kg in xenograft models (e.g., BL2 or ARN8 cells) reduces tumor growth . Monitor toxicity via body weight and organ histology.
  • Combination therapy : Pair this compound with DNA-damaging agents (e.g., cisplatin) to synergize p53 activation, as seen in NSCLC models .
  • Biomarkers : Quantify acetylated p53 (K382) in tumor lysates to confirm target engagement .

Q. Why does this compound show variable effects on cell viability assays like MTT, and how can this be resolved?

MTT assays rely on NAD(P)H-dependent oxidoreductases, which this compound may indirectly inhibit via DHODH or metabolic shifts . To improve accuracy:

  • Cross-validate with ATP-based assays (e.g., CellTiter-Glo) or direct cell counting .
  • Perform clonogenic survival assays post-treatment to assess long-term proliferative arrest, which is less affected by metabolic artifacts .

Q. Data Interpretation & Troubleshooting

Q. How can researchers address discrepancies between p53 activation and phenotypic outcomes (e.g., lack of apoptosis despite p21 upregulation)?

  • Check cell cycle arrest: p21 induction may cause G1/S arrest without apoptosis. Use flow cytometry (PI staining) to quantify cell cycle distribution .
  • Evaluate crosstalk with other pathways (e.g., AKT/mTOR) that may override p53-mediated apoptosis. Phospho-AKT immunoblotting is recommended .
  • Test in 3D culture or patient-derived xenografts, as monolayer models may underestimate microenvironmental resistance .

Q. What controls are essential when studying this compound’s role in senescence?

  • Include a positive control (e.g., etoposide) and negative control (untreated/DMSO).
  • Verify senescence via multiple markers: SA-β-gal, lamin B1 loss, and HMGB1 secretion .
  • Use siRNA against p21 to confirm senescence dependency on p53-p21 signaling .

Properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWJIWFCOPZFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046920
Record name Tenovin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380315-80-0
Record name Tenovin-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenovin-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOVIN-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenovin-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tenovin-1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tenovin-1
Reactant of Route 4
Reactant of Route 4
Tenovin-1
Reactant of Route 5
Reactant of Route 5
Tenovin-1
Reactant of Route 6
Reactant of Route 6
Tenovin-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.